molecular formula C23H28N2O5S2 B3676427 1,5-diethyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

1,5-diethyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B3676427
M. Wt: 476.6 g/mol
InChI Key: VFMLBEYLWSNCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1,5-diethyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one” is a complex organic molecule. It contains a bicyclo[3.3.1]nonan-9-one core, which is a type of bicyclic compound with a nine-membered ring containing a ketone functional group . This core is substituted with two phenylsulfonyl groups and two ethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space, and the connectivity of its atoms. The bicyclic core likely imparts a rigid, three-dimensional structure to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ketone could undergo reactions such as nucleophilic addition or reduction. The phenylsulfonyl groups might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar ketone and phenylsulfonyl groups, and its boiling and melting points would be influenced by its molecular weight and shape .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve investigating its reactivity and the types of chemical reactions it can undergo .

properties

IUPAC Name

3,7-bis(benzenesulfonyl)-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S2/c1-3-22-15-24(31(27,28)19-11-7-5-8-12-19)17-23(4-2,21(22)26)18-25(16-22)32(29,30)20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMLBEYLWSNCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CN(CC(C1=O)(CN(C2)S(=O)(=O)C3=CC=CC=C3)CC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-diethyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
Reactant of Route 2
1,5-diethyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
1,5-diethyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
1,5-diethyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
1,5-diethyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
1,5-diethyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.